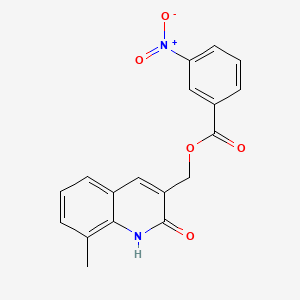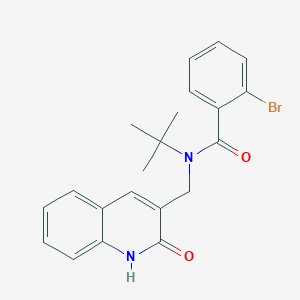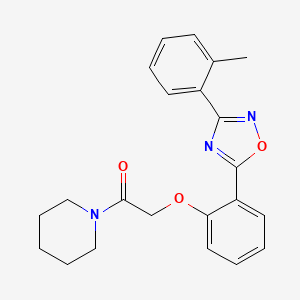
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PPOP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cholesterol biosynthesis, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have potential as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its high sensitivity and specificity as a fluorescent probe. Additionally, this compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in handling and analyzing fluorescent probes.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in scientific research. One area of focus is the development of this compound as a potential anticancer agent, with further studies needed to investigate its mechanism of action and potential for clinical use. Additionally, this compound may have potential as a photosensitizer for photodynamic therapy, with further studies needed to optimize its properties for this application. Finally, this compound may have potential as a fluorescent probe for the detection of amyloid fibrils in vivo, with further studies needed to investigate its specificity and sensitivity in animal models.
Synthesemethoden
The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 2-chloroethanol. The resulting product is then reacted with 2-(3-bromo-phenoxy)phenol to yield this compound. This method of synthesis has been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils and as a potential anticancer agent. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.
Eigenschaften
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-9-3-4-10-17(16)21-23-22(28-24-21)18-11-5-6-12-19(18)27-15-20(26)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQBFRRDFYVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

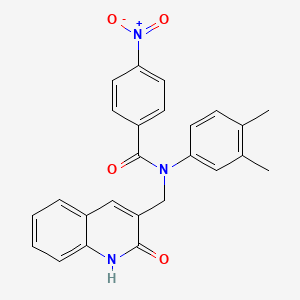
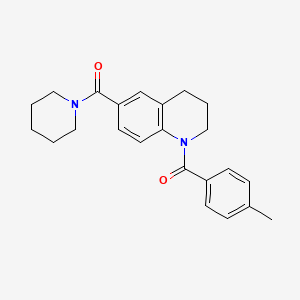

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
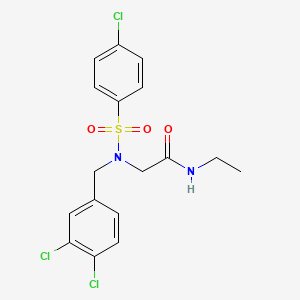

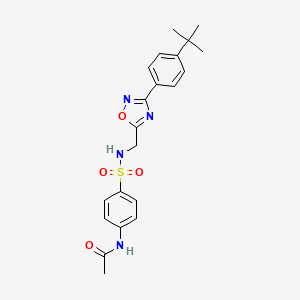

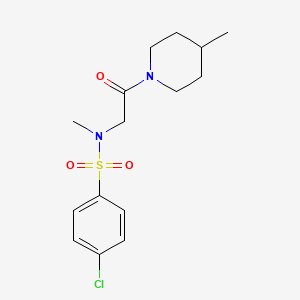
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
